Pelargonin, also known as monardin or punicin, belongs to the class of organic compounds known as anthocyanidin-5-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C5-position. Pelargonin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, pelargonin is primarily located in the cytoplasm. Outside of the human body, pelargonin can be found in a number of food items such as common bean, rose hip, pomegranate, and yellow wax bean. This makes pelargonin a potential biomarker for the consumption of these food products.
Pelargonin chloride
CAS No.: 17334-58-6
Cat. No.: VC21343346
Molecular Formula: C27H31ClO15
Molecular Weight: 631.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17334-58-6 |
---|---|
Molecular Formula | C27H31ClO15 |
Molecular Weight | 631.0 g/mol |
IUPAC Name | 2-[7-hydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Standard InChI | InChI=1S/C27H30O15.ClH/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27;/h1-7,17-24,26-29,32-37H,8-9H2,(H-,30,31);1H |
Standard InChI Key | DIRROHKULXIUCB-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O.[Cl-] |
SMILES | C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] |
Canonical SMILES | C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] |
Melting Point | 180°C |
Chemical Identity and Structure
Pelargonin chloride, scientifically known as pelargonidin-3,5-di-O-glucoside chloride, is an anthocyanin compound characterized by specific molecular characteristics:
Parameter | Value |
---|---|
CAS Number | 17334-58-6 |
Molecular Formula | C₂₇H₃₁ClO₁₅ |
Molecular Weight | 630.98 g/mol |
Flavylium ion CAS | 58751-31-8 |
Synonyms | Salvinin, Monardin, Pelargonidin-3,5-diglucoside, Pelargonidin-3,5-di-O-glucoside |
The compound consists of a pelargonidin backbone with two glucose moieties attached at positions 3 and 5. The structural configuration contributes to its distinctive red coloration and chemical properties . The chloride counterion balances the positive charge on the flavylium ion structure, stabilizing the molecule.
Physical and Chemical Properties
Pelargonin chloride exhibits several distinctive physical and chemical characteristics that influence its stability, solubility, and applications:
Property | Characteristic |
---|---|
Physical Form | Dark reddish powder |
Solubility | Soluble in methanol |
Storage Temperature | -20°C (recommended) |
Optical Rotation | [α]D -291° |
Color | Dark reddish |
Biological Source | Found naturally in plants; also produced synthetically |
The compound's stability is significantly affected by pH, temperature, and light exposure, necessitating careful storage conditions to maintain its structural integrity . When stored appropriately in dry, dark conditions below -15°C, pelargonin chloride maintains its chemical stability for extended periods .
Natural Sources and Occurrence
Pelargonin chloride occurs naturally in various fruits and vegetables, contributing to their characteristic red, purple, and blue colorations:
Plant Sources
Pelargonin chloride has been identified in numerous plant sources, particularly those with red pigmentation:
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Red fruits: strawberries, raspberries, pomegranates
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Dates (investigated for anti-allergic properties)
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Red flowers and petals
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Various vegetables with red pigmentation
The concentration of pelargonin chloride varies significantly among different plant sources, influenced by factors such as cultivar, growing conditions, and maturity stage . This natural occurrence makes pelargonin chloride a valuable natural colorant in foods.
Biosynthesis and Chemical Synthesis
Biosynthetic Pathway
In plants, pelargonin chloride is biosynthesized through the phenylpropanoid and flavonoid pathways. The process involves:
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Formation of pelargonidin (the aglycone)
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Glycosylation at positions 3 and 5 with glucose molecules
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Stabilization as the chloride salt
This biosynthetic pathway is regulated by specific genes including TRANSPARENT TESTA 2 (TT2), TRANSPARENT TESTA 8 (TT8), and TRANSPARENT TESTA GLABRA 1 (TTG1).
Chemical Synthesis
Pelargonin chloride can be synthesized through chemical methods, typically involving a multi-step process:
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Preparation of the pelargonidin aglycone
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Selective glycosylation at positions 3 and 5
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Formation of the chloride salt
One documented synthetic approach involves the following steps :
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Base-catalyzed reactions with triethylamine in acetone (0-20°C)
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Treatment with hydrogen chloride in methanol/ethyl acetate (24h at 20°C)
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Final step involving potassium hydroxide in methanol/water (1h at 0-4°C)
This synthetic route provides an alternative to natural extraction for obtaining pelargonin chloride for research and analytical purposes .
Biological Activities and Mechanisms of Action
Antioxidant Properties
Pelargonin chloride demonstrates significant antioxidant activity, which forms the basis for many of its biological effects:
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Scavenges reactive oxygen species (ROS)
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Reduces oxidative DNA damage
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Inhibits lipid peroxidation
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Protects cellular components from oxidative stress
These antioxidant mechanisms contribute to the compound's potential health benefits and therapeutic applications .
Anti-inflammatory and Antigenotoxic Effects
Research has shown that pelargonin chloride, derived from its aglycone pelargonidin, exhibits anti-inflammatory and antigenotoxic properties:
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Reduces production of pro-inflammatory cytokines
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Protects against DNA damage induced by mutagens
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Preserves glutathione levels in cells exposed to damaging agents
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Exhibits protective effects against oxidative stress-induced damage
A study investigating the antigenotoxic effects of pelargonidin chloride (the aglycone form) demonstrated its ability to protect HL-60 cells against damage induced by 4-nitroquinoline 1-oxide (NQO), a potent mutagen and carcinogen that induces oxidative stress .
Other Biological Activities
Additional biological activities attributed to pelargonin chloride include:
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Anti-allergic properties (investigated in dates)
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Potential antidiabetic effects
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Anticancer properties through various mechanisms
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Cardiovascular protective effects
These diverse biological activities highlight the potential therapeutic applications of pelargonin chloride in various health conditions .
Analytical Methods and Applications
Pelargonin chloride serves as an important analytical standard for the qualitative determination of anthocyanins in various matrices:
Analytical Techniques
Technique | Application |
---|---|
HPLC | Quantification and separation of anthocyanins |
UV-Vis Spectroscopy | Characteristic absorption maximum at 507 nm in methanol |
Mass Spectrometry | Structural confirmation and identification |
NMR Spectroscopy | Detailed structural analysis |
For accurate analytical results, high-purity standards with chromatographic purity ≥90% are typically used .
Method Validation
When developing analytical methods for pelargonin chloride:
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Calibration curves should be validated against certified reference standards
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For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves specificity
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The molecular ion (m/z 595.5 for [C₂₇H₃₁O₁₅]⁺) helps avoid interference from co-eluting compounds
These validated methods are essential for accurate quantification in research and quality control applications.
Manufacturer | Product Description | Quantity | Price (USD) |
---|---|---|---|
Sigma-Aldrich | Pelargonin chloride ≥90% (HPLC) | 1mg | $93.4 |
Sigma-Aldrich | Pelargonin chloride ≥90% (HPLC) | 5mg | $390 |
TRC | Pelargonin | 1mg | $330 |
TRC | Pelargonin | 500g | $185 |
Biosynth Carbosynth | Pelargonin chloride | 1mg | $180 |
Extrasynthese | Pelargonin chloride analytical standard | - | €198.00 |
The pricing reflects the compound's purity, availability, and the challenges associated with its isolation or synthesis .
Research Applications
Pharmaceutical Research
Pelargonin chloride has been used in various pharmaceutical research applications:
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Investigation of its antioxidant mechanisms
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Studies on its potential as a natural therapeutic agent
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Evaluation of its effects on cellular signaling pathways
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Assessment of its bioavailability and metabolism
These research avenues aim to explore the compound's potential therapeutic applications in various health conditions .
Food Science and Technology
In food science, pelargonin chloride has been studied for:
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Natural food coloring applications
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Stability in different food matrices and processing conditions
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Interactions with other food components
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Contribution to the antioxidant capacity of foods
The compound's natural origin makes it an attractive alternative to synthetic food colorants .
Condition | Recommendation |
---|---|
Storage Temperature | Below -15°C, preferably at -20°C |
Container | Airtight, light-protected containers with desiccants |
Light Exposure | Protect from light (store in dark) |
Humidity | Maintain dry conditions |
Transport | In insulated boxes with ice packs |
Stability Monitoring | Periodic HPLC analysis to monitor degradation |
Following these recommendations helps prevent degradation of pelargonin chloride into its components (pelargonidin or glucose derivatives) .
Future Research Directions
Several promising research directions for pelargonin chloride include:
Therapeutic Applications
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Further investigation of its antidiabetic potential
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Exploration of its anticancer properties in various cancer models
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Evaluation of its neuroprotective effects
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Assessment of its cardiovascular benefits
Technological Advancements
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Development of improved analytical methods for quantification in complex matrices
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Investigation of novel formulations to enhance stability and bioavailability
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Exploration of sustainable production methods through biotechnology
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Application in functional foods and nutraceuticals
These research avenues will help expand our understanding of pelargonin chloride's potential applications and benefits.
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